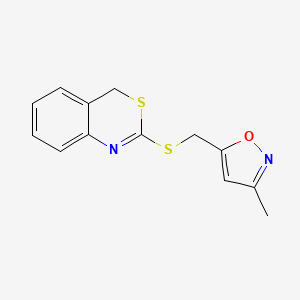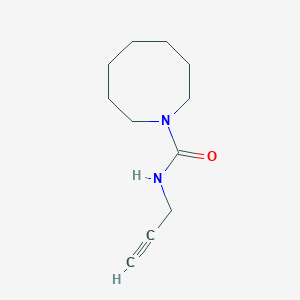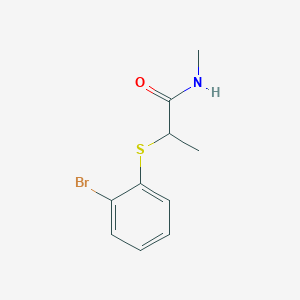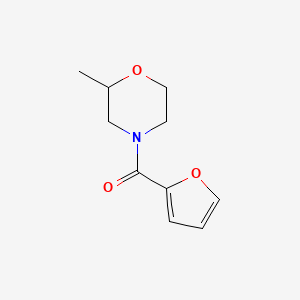
Cyclopentyl-(2-methylmorpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl-(2-methylmorpholin-4-yl)methanone, also known as CPMM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. CPMM is a morpholine derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied extensively. In
Mecanismo De Acción
Cyclopentyl-(2-methylmorpholin-4-yl)methanone acts as a potent and selective blocker of voltage-gated sodium channels, which are critical for the transmission of electrical signals in the nervous system. By blocking these channels, this compound can disrupt the function of neurons and alter the activity of the nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the ability to reduce the frequency and severity of seizures in animal models of epilepsy. This compound has also been shown to have neuroprotective effects, and to improve motor function in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Cyclopentyl-(2-methylmorpholin-4-yl)methanone in lab experiments is its high potency and selectivity for voltage-gated sodium channels, which allows for precise manipulation of neuronal activity. However, this compound can be difficult to synthesize and purify, and its effects on other ion channels and neurotransmitter systems are not well understood.
Direcciones Futuras
There are many potential directions for future research on Cyclopentyl-(2-methylmorpholin-4-yl)methanone, including investigating its effects on other ion channels and neurotransmitter systems, exploring its potential as a treatment for other neurological disorders, and developing new synthesis methods to improve the yield and purity of the compound. Additionally, this compound could be used in combination with other drugs or compounds to investigate the interactions between different components of the nervous system. Overall, this compound has the potential to be a valuable tool for studying the function of the nervous system and developing new treatments for neurological disorders.
Métodos De Síntesis
Cyclopentyl-(2-methylmorpholin-4-yl)methanone can be synthesized using a variety of methods, including the reaction of morpholine with cyclopentanone in the presence of a catalyst, and the reaction of 2-methyl-4-chloromorpholine with cyclopentanone in the presence of a base. The yield and purity of this compound can vary depending on the synthesis method used, and it is important to use reliable sources and methods to ensure the quality of the compound.
Aplicaciones Científicas De Investigación
Cyclopentyl-(2-methylmorpholin-4-yl)methanone has been used in a variety of scientific research applications, including as a tool to study the function of ion channels in the nervous system, and as a potential treatment for neurological disorders such as epilepsy and Parkinson's disease. This compound has also been used to study the effects of various drugs and compounds on the nervous system, and to investigate the role of ion channels in disease states.
Propiedades
IUPAC Name |
cyclopentyl-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-9-8-12(6-7-14-9)11(13)10-4-2-3-5-10/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHQWZCYADDZKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide](/img/structure/B7516491.png)
![3-benzyl-2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2-dihydroquinazolin-4-one](/img/structure/B7516495.png)



![3-[[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide](/img/structure/B7516521.png)

![N-cyclopentyl-2-methoxy-5-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidine-1-carbonyl]benzenesulfonamide](/img/structure/B7516530.png)
![(1-Phenylpyrazol-4-yl)-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7516535.png)
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7516542.png)



![N-[3-(furan-2-ylmethoxy)propyl]acetamide](/img/structure/B7516603.png)